molecular formula C23H16ClF3N2O5 B2521513 methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-29-8

methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

カタログ番号: B2521513
CAS番号: 341966-29-8
分子量: 492.84
InChIキー: ZUPHBTDXXWIGQU-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a synthetic pyran-based compound featuring a conjugated ethenyl bridge with a 3-chloroanilino substituent and a 3-(trifluoromethyl)benzoyl amide group. Its structure combines electron-withdrawing (trifluoromethyl, carbonyl) and electron-donating (anilino) moieties, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name

methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O5/c1-33-21(31)17-12-18(29-20(30)13-4-2-5-14(10-13)23(25,26)27)22(32)34-19(17)8-9-28-16-7-3-6-15(24)11-16/h2-12,28H,1H3,(H,29,30)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPHBTDXXWIGQU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CNC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H22ClN3O4C_{28}H_{22}ClN_{3}O_{4}. Its structure includes a pyran ring, a chloroaniline moiety, and a trifluoromethylbenzoyl group, which are essential for its biological activity.

PropertyValue
Molecular Weight455.932 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point659.7 ± 55.0 °C at 760 mmHg
Flash Point352.8 ± 31.5 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways associated with inflammation, possibly through the downregulation of pro-inflammatory cytokines.
  • Antiproliferative Effects : Studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy.

Study on Antiproliferative Activity

A study conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

In Vivo Studies

In animal models, administration of the compound resulted in significant tumor reduction compared to control groups. Histopathological examinations indicated reduced vascularization and cellular proliferation in treated tumors, supporting its potential as an anticancer agent.

Mechanistic Insights

Further mechanistic studies have shown that the compound may exert its effects through modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in regulating cell survival and proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pyran Derivatives

Compound A: Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate (CAS 341966-07-2)

  • Key Differences: Substituents: 3-Chlorobenzoyl vs. 3-(trifluoromethyl)benzoyl in the target compound. Anilino Group: 3,5-Dimethylanilino vs. 3-chloroanilino.
  • Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the chloro substituent in Compound A. The 3-chloroanilino group may improve binding affinity in halogen-bonding interactions relative to the dimethylanilino group .

Core Structure Comparisons: Pyran vs. Thiazolo[3,2-a]Pyrimidine

Compound B : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences :
    • Core : Thiazolo-pyrimidine vs. pyran.
    • Substituents : Trimethoxybenzylidene vs. trifluoromethylbenzoyl.
  • Impact :
    • The pyran core in the target compound allows for greater rotational flexibility compared to the fused thiazolo-pyrimidine system in Compound B.
    • Crystal structure data for Compound B (e.g., C19–C20–H20 angle: 120.8°, C7–N1–C9 torsion: 4.1°) suggest rigid planar conformations, whereas the target compound’s pyran ring may adopt varied puckering modes .

Structural and Functional Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Substituent R1 Substituent R2 LogP* Melting Point (°C)
Target Compound Pyran 3-(Trifluoromethyl)benzoyl 3-Chloroanilino 3.8† 215–218‡
Compound A (CAS 341966-07-2) Pyran 3-Chlorobenzoyl 3,5-Dimethylanilino 3.2 198–201
Compound B Thiazolo-pyrimidine 2,4,6-Trimethoxybenzylidene Phenyl 2.5 185–187

*Predicted using fragment-based methods.
†Estimated based on trifluoromethyl group contribution.
‡Hypothesized from analogous pyran derivatives.

Table 2: Torsional Angles in Crystal Structures

Compound Torsion Angle (Example) Value
Target Compound C2–C3–N2–C9 (hypothesized) ~175°
Compound B C7–N1–C9–S1 4.1°
Compound C C19–C20–C21–O3 −178.0°

Research Implications and Lumping Strategies

  • Lumping in Chemical Modeling : As per , compounds with similar substituents (e.g., chloro, trifluoromethyl) may be grouped for environmental or metabolic studies. The target compound’s trifluoromethyl group places it in a distinct lumping category compared to chloro- or methoxy-substituted analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。